An In-depth Technical Guide to the Physicochemical Properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine
An In-depth Technical Guide to the Physicochemical Properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel chemical entity, [2-(2-Chlorophenoxymethyl)phenyl]methanamine. Due to the absence of this compound in current chemical literature and databases, this document focuses on the theoretical prediction of its key physicochemical parameters and outlines detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who may be engaged in the synthesis, characterization, and application of this and other new chemical entities. The methodologies described herein are designed to establish a robust and reproducible physicochemical profile, essential for applications in medicinal chemistry and materials science.
Introduction and Molecular Structure
[2-(2-Chlorophenoxymethyl)phenyl]methanamine is a primary aromatic amine with a unique substitution pattern that incorporates a chlorophenoxymethyl ether linkage. The molecular structure, as inferred from its IUPAC name, is presented in Figure 1. The presence of a primary amine group, an aromatic ether, and a chlorinated phenyl ring suggests a complex interplay of electronic and steric effects that will govern its physicochemical properties and potential biological activity. The primary amine is expected to be basic, while the overall molecule is predicted to have moderate lipophilicity.
Figure 1: Chemical Structure of [2-(2-Chlorophenoxymethyl)phenyl]methanamine
Caption: 2D representation of [2-(2-Chlorophenoxymethyl)phenyl]methanamine.
Predicted Physicochemical Properties
In the absence of experimental data, the physicochemical properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine have been predicted using established computational models and an understanding of structure-property relationships.[1][2][3][4] These predicted values, presented in Table 1, serve as a preliminary guide for experimental design and handling of the compound.
Table 1: Predicted Physicochemical Properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine
| Property | Predicted Value | Method of Prediction / Rationale |
| Molecular Formula | C₁₄H₁₄ClNO | Based on chemical structure |
| Molecular Weight | 247.72 g/mol | Calculation from atomic weights |
| pKa (of the conjugate acid) | 8.5 - 9.5 | The primary amine group is expected to have a pKa similar to other benzylamines, slightly influenced by the electronic effects of the substituent. |
| logP | 3.0 - 4.0 | The presence of two aromatic rings and a chlorine atom suggests significant lipophilicity, partially offset by the polar amine and ether groups. |
| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its predicted high logP. Solubility is likely to increase at acidic pH due to the protonation of the amine. |
| Melting Point | Not predicted | Highly dependent on crystal packing; requires experimental determination. |
| Boiling Point | Not predicted | Likely to decompose at high temperatures; requires experimental determination under vacuum. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine.
Determination of pKa
The pKa of the primary amine can be determined by various methods, including potentiometric titration and NMR spectroscopy.[5][6][7][8][9]
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 25 mg of [2-(2-Chlorophenoxymethyl)phenyl]methanamine and dissolve it in a suitable co-solvent mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[10][11][12][13][14]
This is the traditional method for logP determination.
Experimental Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to an equal volume of pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂NH₂), the amine protons (NH₂), and the methylene protons of the ether linkage (OCH₂). The protons on the carbon adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm range.[15][16][17][18][19]
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methylene carbon of the ether. The carbon atom bonded to the ether oxygen is expected to appear in the 50-80 ppm range.[15][16][17]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
N-H Stretch: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.[20][21][22][23]
-
N-H Bend: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[20]
-
C-O Stretch: A strong C-O stretching band for the aromatic ether is expected in the region of 1270-1230 cm⁻¹.
-
C-Cl Stretch: A C-Cl stretching vibration is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should be observed at m/z corresponding to the molecular weight (247.72).
Analytical Methods for Quantification
For quantitative analysis in various matrices, chromatographic methods such as HPLC and Gas Chromatography (GC) are recommended.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be suitable for the analysis of this aromatic amine.[24][25][26][27][28]
Proposed HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL
Gas Chromatography (GC)
GC analysis of this compound may require derivatization of the primary amine to improve its thermal stability and chromatographic behavior.[29][30][31][32][33]
Proposed GC-MS Method (with derivatization):
-
Derivatization: React the compound with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).
-
Carrier Gas: Helium or Hydrogen.[32]
-
Detection: Mass Spectrometry (MS) for positive identification and quantification.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties of the novel compound [2-(2-Chlorophenoxymethyl)phenyl]methanamine. While computational predictions offer valuable initial insights, the detailed experimental protocols outlined herein are essential for establishing a definitive and accurate physicochemical profile. The provided methodologies for determining pKa, logP, and for spectroscopic and chromatographic analysis are based on established scientific principles and are designed to ensure data integrity and reproducibility. This guide serves as a critical resource for any researcher undertaking the synthesis and characterization of this and other new chemical entities.
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